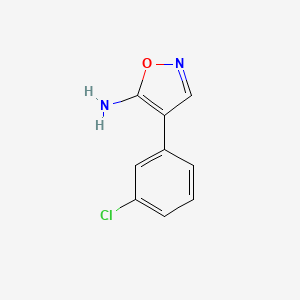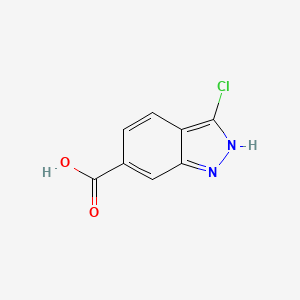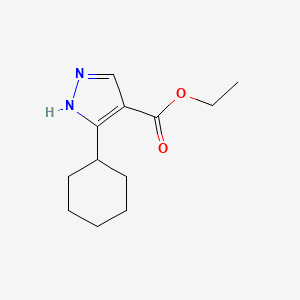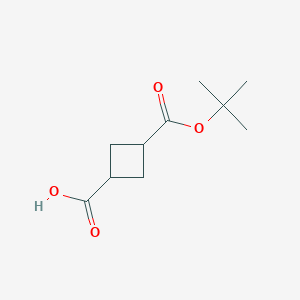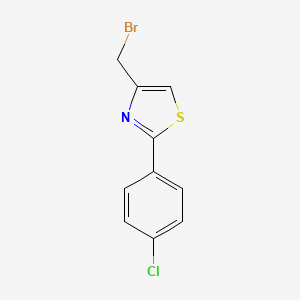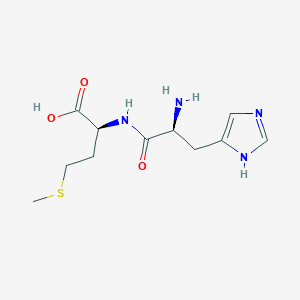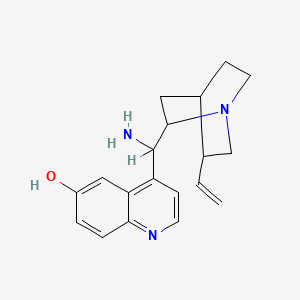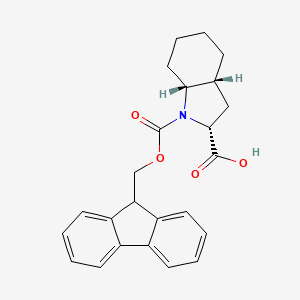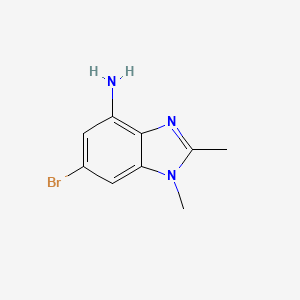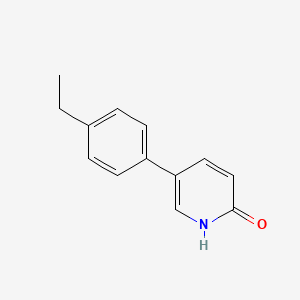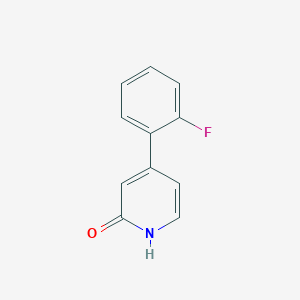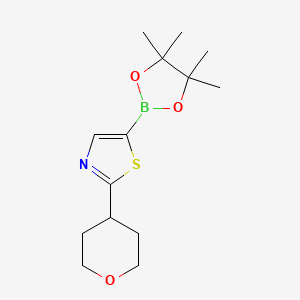
2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester is a boronic ester compound with the molecular formula C14H22BNO3S. It is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a thiazole ring substituted with a tetrahydropyran group and a boronic acid pinacol ester moiety, making it a versatile intermediate in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic esters are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds .
Mode of Action
The compound’s mode of action involves the transformation of the boronic ester moiety into other functional groups, a process of considerable interest in synthesis . This transformation can lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The process can involve a single-electron transfer (SET) pathway, a mechanism supported by radical-clock experiments .
Biochemical Pathways
The compound can participate in various biochemical pathways, including the protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation provides access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
The susceptibility of boronic esters to hydrolysis is a crucial factor influencing their pharmacokinetics . The rate of this reaction is strongly influenced by the pH, with the reaction rate considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action can vary depending on the specific transformation it undergoes. For example, in the case of protodeboronation paired with Matteson–CH2–homologation, the result is formal anti-Markovnikov alkene hydromethylation . This sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
The action of the compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters, a key step in many of their transformations, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester typically involves the formation of the thiazole ring followed by the introduction of the boronic acid pinacol ester group. One common method involves the reaction of a thiazole derivative with a boronic acid pinacol ester under suitable conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed from oxidation reactions.
Boranes: Formed from reduction reactions.
Scientific Research Applications
2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical studies.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the thiazole and tetrahydropyran groups.
Tetrahydropyran-4-boronic Acid Pinacol Ester: Similar but lacks the thiazole ring.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic Acid Pinacol Ester: Similar but contains a pyrazole ring instead of a thiazole ring
Uniqueness
2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester is unique due to its combination of a thiazole ring and a tetrahydropyran group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective .
Properties
IUPAC Name |
2-(oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-16-12(20-11)10-5-7-17-8-6-10/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUNSALXCDCZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

